molecular formula C12H14N4O4S2 B6982858 Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate

Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate

Cat. No.: B6982858
M. Wt: 342.4 g/mol
InChI Key: XQNYOABLMIFBDU-UHFFFAOYSA-N
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Description

Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate: is a complex organic compound featuring a thiophene ring, a triazole group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. This can be achieved through a cyclization reaction of appropriate precursors. The triazole group is then introduced via a [3+2] cycloaddition reaction, often using azides and alkynes. The sulfonyl group is introduced through a sulfonylation reaction, and finally, the esterification step is performed to attach the methyl carboxylate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The triazole group can be reduced to form amines.

  • Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines.

  • Substitution: : Sulfonamides and other substituted sulfonyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: : Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Medicine: : It may serve as a precursor or intermediate in the synthesis of drugs.

  • Industry: : Its unique properties can be harnessed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate: can be compared to other similar compounds, such as:

  • Methyl 1H-1,2,4-triazole-3-carboxylate: : Similar triazole structure but lacking the thiophene and sulfonyl groups.

  • Tris(benzyltriazolylmethyl)amine: : Contains a triazole group but has a different core structure and functional groups.

This compound .

Properties

IUPAC Name

methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-20-12(17)11-6-10(8-21-11)22(18,19)15-4-2-9(7-15)16-5-3-13-14-16/h3,5-6,8-9H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYOABLMIFBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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